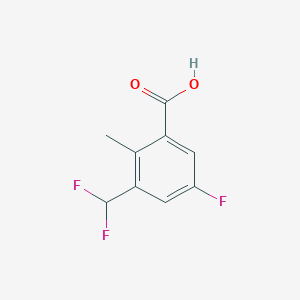
3-(Difluoromethyl)-5-fluoro-2-methylbenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Difluoromethyl)-5-fluoro-2-methylbenzoic acid is a fluorinated aromatic carboxylic acid. This compound is characterized by the presence of a difluoromethyl group, a fluorine atom, and a methyl group on the benzene ring, along with a carboxylic acid functional group. Its unique structure imparts distinct chemical properties that make it valuable in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Halogenation and Subsequent Reactions: The synthesis of this compound often begins with the halogenation of a suitable aromatic precursor. For example, 2-methylbenzoic acid can be subjected to halogenation to introduce fluorine and difluoromethyl groups at the desired positions.
Difluoromethylation: This step involves the introduction of the difluoromethyl group. Various methods, such as the use of difluoromethylating agents like diethylaminosulfur trifluoride (DAST), can be employed.
Purification: The final product is purified through recrystallization or chromatographic techniques to achieve the desired purity.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale halogenation and difluoromethylation reactions. Continuous flow chemistry and advanced catalytic systems are often employed to enhance efficiency and yield.
Types of Reactions:
Oxidation: The carboxylic acid group can undergo oxidation reactions to form derivatives such as esters and amides.
Reduction: Reduction reactions can be performed on the fluorine atoms, although this is less common due to the stability of the C-F bond.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are used.
Reduction: Lithium aluminum hydride (LiAlH₄) can be employed for reduction reactions.
Substitution: Typical electrophilic substitution reagents include nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products Formed:
Esters and Amides: Resulting from oxidation reactions.
Reduced Derivatives: Although rare, reduced fluorinated compounds can be synthesized.
科学研究应用
3-(Difluoromethyl)-5-fluoro-2-methylbenzoic acid finds applications in various fields:
Chemistry: It serves as an intermediate in the synthesis of more complex fluorinated compounds.
Biology: The compound can be used in biochemical studies to understand the effects of fluorination on biological systems.
Industry: It is used in the production of agrochemicals, such as fungicides and herbicides, due to its ability to enhance the stability and efficacy of these products.
作用机制
The mechanism by which 3-(difluoromethyl)-5-fluoro-2-methylbenzoic acid exerts its effects depends on its specific application. For instance, in fungicides, it may inhibit enzymes like succinate dehydrogenase (SDH) by binding to the active site, disrupting the metabolic processes of fungi.
Molecular Targets and Pathways Involved:
Enzyme Inhibition: In agrochemical applications, the compound targets specific enzymes in pathogens, leading to their inhibition.
Fluorination Effects: The presence of fluorine atoms can alter the biological activity of the compound, making it more potent or selective.
相似化合物的比较
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Used as an intermediate in fungicides.
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Another fluorinated carboxylic acid with similar applications in agriculture.
Uniqueness: 3-(Difluoromethyl)-5-fluoro-2-methylbenzoic acid stands out due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both fluorine and difluoromethyl groups provides unique chemical properties that are not found in other similar compounds.
属性
IUPAC Name |
3-(difluoromethyl)-5-fluoro-2-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c1-4-6(8(11)12)2-5(10)3-7(4)9(13)14/h2-3,8H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATYBBRBWADONDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1C(=O)O)F)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














